molecular formula C15H16N6O2S B2637011 2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carbohydrazide CAS No. 2034376-86-6

2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carbohydrazide

Cat. No.: B2637011
CAS No.: 2034376-86-6
M. Wt: 344.39
InChI Key: JPMDTFJWGUBSOA-UHFFFAOYSA-N
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Description

2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a triazole ring, a thiazole ring, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the Huisgen 1,3-dipolar cycloaddition.

    Formation of the Thiazole Ring: This can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Coupling of the Triazole and Thiazole Rings: This step involves the coupling of the triazole and thiazole intermediates under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Carbohydrazide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and condensation steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole and thiazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carbohydrazide: Similar structure but lacks the methyl group on the triazole ring.

    2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide: Similar structure but has a carboxamide group instead of a carbohydrazide group.

Uniqueness

The presence of both the triazole and thiazole rings, along with the carbohydrazide group, makes 2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carbohydrazide unique. This combination of functional groups provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-8-13(14(22)18-16)24-15(17-8)12-9(2)21(20-19-12)10-5-4-6-11(7-10)23-3/h4-7H,16H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMDTFJWGUBSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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